methyl (2R,3S)-3-phenyloxirane-2-carboxylate
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Overview
Description
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate is a chiral epoxide compound with significant importance in organic synthesis and pharmaceutical applications. This compound is characterized by its oxirane ring and a phenyl group, making it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2R,3S)-3-phenyloxirane-2-carboxylate typically involves the epoxidation of corresponding alkenes. One common method is the Sharpless epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide . Another method involves the use of m-chloroperbenzoic acid (m-CPBA) as an oxidizing agent to convert alkenes to epoxides .
Industrial Production Methods: Industrial production often employs biocatalytic processes due to their high enantioselectivity and mild reaction conditions. For instance, the use of lipase from Serratia marcescens in an emulsion bioreactor has been reported for the production of this compound . This method involves the hydrolysis of racemic mixtures to obtain optically pure products.
Chemical Reactions Analysis
Types of Reactions: Methyl (2R,3S)-3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents such as peracids.
Reduction: Reduction reactions can convert the epoxide to diols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) in aqueous or alcoholic solvents.
Major Products:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of β-substituted alcohols or ethers.
Scientific Research Applications
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Serves as a precursor for the synthesis of biologically active molecules.
Medicine: Intermediate in the synthesis of pharmaceuticals such as cardiovascular drugs.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl (2R,3S)-3-phenyloxirane-2-carboxylate involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various synthetic transformations to introduce functional groups at specific positions on the molecule .
Comparison with Similar Compounds
Methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate: Similar structure with a methoxy group on the phenyl ring.
Methyl (2R,3S)-3-(4-chlorophenyl)oxirane-2-carboxylate: Contains a chlorine substituent on the phenyl ring.
Uniqueness: Methyl (2R,3S)-3-phenyloxirane-2-carboxylate is unique due to its specific stereochemistry and the presence of a phenyl group, which imparts distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it a valuable intermediate in the synthesis of enantiomerically pure compounds .
Biological Activity
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate is an organic compound characterized by its unique stereochemistry and the presence of an epoxide ring. This structure imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H10O3
- Molecular Weight : 178.18 g/mol
- Structure : The compound features a phenyl group attached to the oxirane ring, which is known for its reactivity with biological nucleophiles.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through nucleophilic attack on the epoxide ring. This interaction can lead to:
- Covalent Bond Formation : The epoxide can form covalent bonds with amino acids in enzymes or proteins, potentially inhibiting their activity or altering their function.
- Substrate Specificity Alteration : Depending on the target enzyme, this compound may change how substrates interact with these proteins, affecting metabolic pathways.
Anticancer Potential
The compound's ability to modify enzyme activity may extend to cancer therapeutics. Epoxides are known to influence pathways involved in cell proliferation and apoptosis. For instance, compounds that share structural features with this compound have been investigated for their ability to inhibit cancer cell growth by targeting specific oncogenic pathways .
Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of this compound revealed that these derivatives could exhibit enhanced biological activities compared to the parent compound. The synthesis involved asymmetric methods ensuring high enantioselectivity, which is crucial for maximizing biological efficacy .
Interaction Studies
Interaction studies have demonstrated that this compound can react with thiols and amines, leading to the formation of stable adducts. This reactivity is significant for drug design as it allows for the development of targeted therapies that can selectively modify protein functions in disease states .
Data Table: Summary of Biological Activities
Properties
CAS No. |
115794-67-7 |
---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
methyl (2R,3S)-3-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C10H10O3/c1-12-10(11)9-8(13-9)7-5-3-2-4-6-7/h2-6,8-9H,1H3/t8-,9+/m0/s1 |
InChI Key |
HAFFKTJSQPQAPC-DTWKUNHWSA-N |
SMILES |
COC(=O)C1C(O1)C2=CC=CC=C2 |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H](O1)C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1C(O1)C2=CC=CC=C2 |
Key on ui other cas no. |
115794-67-7 |
Synonyms |
methyl 3-phenyl-2,3-epoxycinnamate methyl 3-phenyl-2,3-epoxypropanoate methyl 3-phenyl-2,3-epoxypropanoate, (2R-cis)-isomer methyl 3-phenyl-2,3-epoxypropanoate, (2R-trans)-isomer methyl 3-phenyl-2,3-epoxypropanoate, (2S-cis)-isomer methyl 3-phenyl-2,3-epoxypropanoate, (2S-trans)-isomer methyl 3-phenyl-2,3-epoxypropanoate, (cis)-isome |
Origin of Product |
United States |
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